1-(2-Phenylbutanoyl)indoline
Description
1-(2-Phenylbutanoyl)indoline is an indoline derivative featuring a 2-phenylbutanoyl substituent at the nitrogen atom of the indoline scaffold. Indoline derivatives are bicyclic compounds consisting of a benzene ring fused to a five-membered nitrogen-containing ring.
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-phenylbutan-1-one |
InChI |
InChI=1S/C18H19NO/c1-2-16(14-8-4-3-5-9-14)18(20)19-13-12-15-10-6-7-11-17(15)19/h3-11,16H,2,12-13H2,1H3 |
InChI Key |
NXIITAWWFFFKTL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity
Anticancer Activity
Receptor Binding and Selectivity
- Piperazine-phenoxyalkyl indolines: The piperazine moiety enables high α₁-AR antagonism (pA₂ > 7.50), comparable to the clinical drug silodosin. Substitution at the phenoxy group fine-tunes receptor subtype selectivity .
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